[1,2,5]Oxadiazolo[3,4-b]pyrazinamine, 6-methoxy-(9CI) is a heterocyclic compound that belongs to the oxadiazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structure of this compound includes an oxadiazole ring fused with a pyrazine moiety, which contributes to its chemical properties and biological effects.
The compound is classified under the category of heterocyclic compounds, which are organic compounds containing rings that include atoms other than carbon. Specifically, it falls into the subclass of oxadiazoles, which are known for their diverse pharmacological activities. The designation "9CI" refers to the Chemical Abstracts Service (CAS) Registry Number, which aids in the identification of chemical substances.
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazinamine typically involves several key steps:
These methods highlight the complexity and precision required in synthesizing this compound, ensuring that the desired functional groups are accurately incorporated into the molecular framework.
The molecular structure of [1,2,5]oxadiazolo[3,4-b]pyrazinamine can be represented as follows:
The molecular formula can be denoted as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios.
The reactivity of [1,2,5]oxadiazolo[3,4-b]pyrazinamine is largely attributed to its electron-withdrawing properties from the oxadiazole moiety. Common reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological efficacy or alter its pharmacokinetic properties.
The mechanism of action for [1,2,5]oxadiazolo[3,4-b]pyrazinamine involves several pathways:
These mechanisms underscore the compound's versatility and potential as a therapeutic agent across various diseases.
These properties are essential for understanding how the compound behaves in biological systems and during storage.
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine has several notable applications in scientific research:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology.
The oxadiazolo-pyrazine core is constructed via cyclocondensation reactions. A key precursor, 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine, undergoes nucleophilic displacement. Sequential amination at C5 with ammonia, followed by methoxylation at C6 using potassium hydroxide in methanol, yields the 6-methoxy-5-amine derivative. This one-pot strategy leverages the differential reactivity of halogens on the electron-deficient pyrazine ring, where C6 is more electrophilic due to the adjacent oxadiazole nitrogen [1]. Alternative routes employ pyrazine-2-carboxylic acid derivatives, where cyclization with hydroxylamine equivalents forms the oxadiazole ring, though this risks regiochemical mixtures without careful optimization [3].
Table 1: Core Synthesis Methods Comparison
Precursor | Reagent (C5) | Reagent (C6) | Yield (%) | Key Challenge |
---|---|---|---|---|
5,6-Dichloro-oxadiazolopyrazine | NH₃ (aq) | KOH/MeOH | 62-75 | Halide selectivity |
Pyrazine-2-carbonitrile | NaN₃/CuSO₄ | NaOMe | 40-58 | Regioisomeric contamination |
Pyrazine-2-carboxylic acid | NH₂OH·HCl | Diazomethane | 30-42 | Low cyclization efficiency |
Regioselectivity is governed by the electron-withdrawing oxadiazole ring. C6 exhibits greater electrophilicity than C5 due to the inductive effect of the adjacent annular nitrogen. Methoxylation thus occurs preferentially at C6 using alkoxide nucleophiles, while amination (e.g., with ammonia or alkylamines) targets C5. Protecting group strategies are often essential: N-Boc protection of a C5 amine allows exclusive C6 methoxylation before deprotection. Halogen-metal exchange at C7 (if a halogen substituent is present) enables introduction of aryl/alkyl groups via Suzuki or Negishi coupling, further diversifying the periphery [1] [3].
Microwave irradiation drastically improves efficiency in key cyclization steps. Formation of the oxadiazole ring from diacylhydrazine precursors using P₂O₅ or POCl₃ under microwave conditions (150°C, 20-30 min) achieves near-quantitative conversion versus 6-12 hours under conventional heating. Similarly, nucleophilic aromatic substitution for amine/methoxy installation at C5/C6 is accelerated (10-15 min at 100-120°C in DMF), reducing side product formation like hydrolysis or over-alkylation. This technique is vital for unstable intermediates prone to decomposition under prolonged heating [9].
Strategic modification of the methoxy and amino groups fine-tunes electronic properties and protonophoric capability, critical for mitochondrial uncoupling or target binding.
The 6-methoxy group exerts a strong +M effect, increasing electron density at N4 and C7 of the pyrazine ring. This moderates the acidity of the C5-amino group (pKa ~8.5) compared to non-methoxy analogues (pKa ~7.0), as confirmed by computational (DFT) studies. The electron-donating effect enhances π-conjugation, reducing LUMO energy by ~0.8 eV, which facilitates charge delocalization during protonation. Bioisosteric replacement with ethoxy or methylsulfanyl groups diminishes mitochondrial uncoupling efficacy by >50%, confirming the optimal size and electronegativity of methoxy for protonophore activity [1] [6].
Table 2: Electronic Effects of 6-Substituents
6-Substituent | Hammett σₚ | pKa (C5-NH₂) | Uncoupling EC₅₀ (μM)* | Log P |
---|---|---|---|---|
OCH₃ | -0.27 | 8.5 | 4.3 | 1.2 |
OC₂H₅ | -0.24 | 8.6 | 9.1 | 1.8 |
SCH₃ | 0.00 | 7.8 | 12.4 | 2.1 |
Cl | +0.23 | 6.9 | >50 | 2.3 |
*Measured in L6 myoblast cells using oxygen consumption rate [2].
The C5-amino group is essential for proton transport. Primary amines exhibit the highest activity due to their ability to shuttle protons via a charge-delocalization mechanism: protonation forms a cationic species stabilized by resonance across the oxadiazole-pyrazine system. N-Alkylation (e.g., methyl, ethyl) abolishes uncoupling by blocking protonation. However, N-acyl or N-sulfonyl derivatives regain activity if the substituent is hydrolyzable in vivo. Introducing electron-withdrawing groups (e.g., CF₃) on the amine nitrogen increases acidity but reduces membrane permeability, lowering cellular efficacy. Optimal activity is achieved with small, polar groups that balance pKa reduction (ideal range 7.5-8.5) and lipophilicity (Log P 1.0-2.0) [1] [7].
Table 3: Amino Group Modifications and Bioactivity
C5-Substituent | pKa | Log P | Protonophore Efficacy* | Cellular EC₅₀ (μM) |
---|---|---|---|---|
NH₂ | 8.5 | 1.2 | ++++ | 4.3 |
NHCOCH₃ | 7.1 | 0.8 | ++ | 18.2 |
NHSO₂CH₃ | 6.3 | 0.5 | + | 42.7 |
N(CH₃)₂ | 9.8 | 1.9 | - | >100 |
*++++ = >80% mitochondrial depolarization at 10 μM; + = <20% effect; - = no activity [2] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: